2-Methyl-3-heptanone

描述

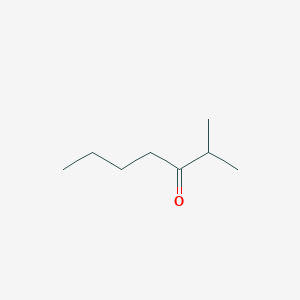

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYMFUCZDNNGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073395 | |

| Record name | 3-Heptanone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid | |

| Record name | 2-Methylheptan-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1088/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 2-Methylheptan-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1088/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.811-0.821 | |

| Record name | 2-Methylheptan-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1088/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13019-20-0 | |

| Record name | 2-Methyl-3-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13019-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013019200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-3-HEPTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Heptanone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylheptan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-HEPTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH4JHS76WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 3 Heptanone

Stereoselective Synthesis Approaches

Creating specific stereoisomers of 2-methyl-3-heptanone is crucial for applications where chirality is key. Methodologies have been developed that provide high levels of enantiomeric excess (ee).

A highly effective and well-documented method for the asymmetric synthesis of α-alkylated ketones like this compound involves the use of chiral auxiliaries, most notably (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). researchgate.netorgsyn.org This strategy, often called the SAMP-/RAMP-hydrazone method, converts an achiral ketone into a chiral product with a high degree of stereocontrol. researchgate.net

The synthesis of (S)-(+)-4-methyl-3-heptanone, an isomer of the target compound, provides a detailed illustration of this process. orgsyn.orgmit.edu The general procedure can be adapted for this compound. The key steps are:

Hydrazone Formation: An achiral ketone (e.g., 3-pentanone (B124093) to make 4-methyl-3-heptanone) is condensed with the chiral auxiliary SAMP to form a chiral SAMP-hydrazone. orgsyn.orgmit.edu

Deprotonation: The hydrazone is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This creates a lithiated aza-enolate intermediate with a defined geometry. orgsyn.org

Asymmetric Alkylation: The nucleophilic aza-enolate is then treated with an alkyl halide (e.g., propyl iodide). The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in significant excess. orgsyn.org

Cleavage: The newly formed chiral hydrazone is cleaved to reveal the chiral ketone. A common method for this cleavage is ozonolysis, which breaks the C=N bond without racemizing the newly created stereocenter. orgsyn.orgmit.edu

This method is highly reliable and can produce the target ketone in high enantiomeric purity, often with an ee of ≥97%. mit.edu The chiral auxiliary can also be recovered and recycled, adding to the method's efficiency. mit.edu

Table 1: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone via SAMP-Hydrazone Method

| Step | Reactants | Product | Yield | Notes |

|---|---|---|---|---|

| 1. Hydrazone Formation | 3-Pentanone, SAMP | 3-Pentanone SAMP hydrazone | 87% | Reaction run at 60°C under argon. mit.edu |

| 2. Alkylation | 3-Pentanone SAMP hydrazone, LDA, Propyl Iodide | (S)-(+)-4-Methyl-3-heptanone SAMP hydrazone | 90% (crude) | Alkylation proceeds via a lithiated intermediate at low temperatures (-110°C to RT). orgsyn.org |

Enantioselective catalysis offers an alternative to chiral auxiliaries, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. While specific examples for the direct catalytic asymmetric synthesis of this compound are not as prevalent as the hydrazone method, general principles of organocatalysis can be applied.

One major strategy is the asymmetric α-alkylation of aldehydes or ketones. nih.gov For instance, chiral amines, such as proline derivatives, can catalyze the reaction between a ketone, an aldehyde, and an electrophile. nih.gov The mechanism typically involves the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then reacts with an electrophile, and subsequent hydrolysis releases the α-alkylated ketone and regenerates the catalyst. nih.gov Another approach involves the use of chiral N,N'-dioxide/metal complexes to catalyze asymmetric alkylations, achieving excellent yields and enantioselectivities for related structures. bohrium.com

While these methods have been successfully applied to various substrates, including the synthesis of substituted indoles and the intramolecular alkylation of aldehydes, their specific application to produce this compound would require dedicated development. nih.govbohrium.comrsc.org

Asymmetric Synthesis Utilizing Chiral Auxiliaries (e.g., SAMP-/RAMP-Hydrazone Method)

Classical Organic Synthesis Routes to this compound and Analogous Ketones

Before the advent of modern stereoselective methods, and for applications where chirality is not a concern, classical organic synthesis provided reliable routes to ketones like this compound.

One of the most fundamental methods involves the use of organometallic reagents. For example, the synthesis of the isomeric 4-methyl-3-heptanone (B36217) can be achieved through the Grignard reaction between propanal and an appropriate alkylmagnesium halide, followed by oxidation of the resulting secondary alcohol.

A general two-step sequence would be:

Grignard Reaction: An appropriate Grignard reagent (e.g., isopropylmagnesium bromide) is reacted with an aldehyde (e.g., valeraldehyde) to form the magnesium alkoxide of 2-methyl-3-heptanol.

Oxidation: The intermediate alcohol is then oxidized using a standard oxidizing agent like chromic acid (H₂CrO₄, often formed in situ from Na₂Cr₂O₇ and H₂SO₄) or pyridinium (B92312) chlorochromate (PCC) to yield this compound.

Another classical approach is the aldol (B89426) condensation. The self-condensation of propanal can lead to various products, and cross-condensation reactions can be tailored to produce larger ketones. anu.edu.au For instance, the reaction of propanal with 2-butanone (B6335102) under specific conditions could theoretically lead to precursors of this compound after dehydration and reduction steps.

Derivatization Studies of this compound

The ketone functional group in this compound is a site of rich chemical reactivity, allowing for a variety of transformations including halogenation, reduction, and oxidation.

The α-carbons adjacent to the carbonyl group in this compound are susceptible to halogenation. The reaction can proceed via different mechanisms depending on whether it is conducted in acidic or basic conditions. wikipedia.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst (e.g., acetic acid), the ketone equilibrates with its enol form. masterorganicchemistry.com For this compound, two enols can form. The thermodynamically more stable, more substituted enol is typically favored. This enol then acts as a nucleophile, attacking a halogen molecule (Br₂, Cl₂) to form the α-halogenated ketone. masterorganicchemistry.comopenstax.orgmasterorganicchemistry.com This method is generally effective for monohalogenation because the introduced halogen is electron-withdrawing, which deactivates the carbonyl oxygen towards further protonation, slowing down subsequent halogenations. wikipedia.org

Base-Promoted Halogenation: In the presence of a base, an enolate is formed by deprotonating an α-hydrogen. jove.com The enolate then attacks the halogen. This process tends to result in polyhalogenation because the electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, making subsequent deprotonation and halogenation faster. libretexts.orgchemistrysteps.com For a methyl ketone, this can lead to the haloform reaction, where the methyl group is converted to a trihalomethyl group, which then acts as a leaving group. libretexts.orgyoutube.com

Reduction: The carbonyl group of this compound can be readily reduced to a secondary alcohol, 2-methyl-3-heptanol. Common reducing agents for this transformation are complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.comadichemistry.com

The mechanism of reduction with NaBH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon. masterorganicchemistry.compressbooks.pubchemguide.co.uklibretexts.org This attack breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate. In a subsequent workup step, a proton source (like water or mild acid) protonates the alkoxide oxygen to yield the final alcohol product. masterorganicchemistry.comchemguide.co.uk Because the carbonyl carbon is prochiral, this reduction of the achiral ketone produces a racemic mixture of (2R, 3S/R)- and (2S, 3S/R)-2-methyl-3-heptanol. If a single enantiomer of the ketone is reduced, a pair of diastereomeric alcohols will be formed. mit.edu

Table 2: Mechanism of Ketone Reduction by NaBH₄

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | A hydride ion (H⁻) from NaBH₄ attacks the partially positive carbonyl carbon. |

| 2. Intermediate Formation | A tetrahedral alkoxide intermediate is formed as the C=O π-bond breaks. |

Oxidation: A significant oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. sigmaaldrich.comorganic-chemistry.orgwikipedia.orgresearchgate.net This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). sigmaaldrich.com The mechanism involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons.

The reaction is regiospecific, with the migratory aptitude of the alkyl groups determining which C-C bond is cleaved. The general order of migration is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the two adjacent carbons are part of an isopropyl group (a secondary carbon) and a butyl group (a primary carbon, with the α-carbon being a methylene). Therefore, the isopropyl group has a higher migratory aptitude. The expected major product of the Baeyer-Villiger oxidation of this compound would be isopropyl pentanoate.

Biosynthesis and Metabolic Pathways Involving 2 Methyl 3 Heptanone

Endogenous Production in Biological Systems

The production of methyl ketones, a class of compounds to which 2-Methyl-3-heptanone belongs, is a known metabolic capability of various microorganisms. These compounds are often synthesized via pathways linked to fatty acid metabolism. This compound has been identified as a volatile organic compound produced by microorganisms in spoiled mango fruits, alongside a variety of other metabolites. kemdikbud.go.id

The biosynthesis of methyl ketones in many microorganisms is widely thought to occur through a process known as abortive β-oxidation of fatty acids. nih.govnih.govfrontiersin.org This pathway is a variation of the standard β-oxidation cycle, which is the primary mechanism for breaking down fatty acids to produce energy. microbenotes.comnih.gov In the typical β-oxidation spiral, fatty acids are shortened by two carbons in each cycle, producing acetyl-CoA. microbenotes.com

In the abortive pathway, the β-oxidation of a fatty acid is halted prematurely. The intermediate, a β-ketoacyl-CoA, is then acted upon by a thioesterase (also referred to as a methyl ketone synthase) to release a free β-keto acid. osti.govresearchgate.net This β-keto acid is unstable and undergoes spontaneous decarboxylation (loss of a carboxyl group as CO2) to form a methyl ketone with one less carbon atom than the original fatty acid precursor. researchgate.net For instance, 2-heptanone (B89624) is synthesized from octanoic acid through several β-oxidation steps to create a β-ketoacid, which is then decarboxylated. researchgate.net While not detailed specifically for this compound, its formation would conceptually follow a similar pathway, starting from a branched-chain fatty acid.

Research has identified several genes and enzymes responsible for the final steps in methyl ketone biosynthesis in various organisms. These are often referred to as methylketone synthases (MKS) or are thioesterases with activity on β-ketoacyl intermediates.

In bacteria, a novel methylketone synthase gene, yneP, was identified in Bacillus nematocida and found to be involved in the production of 2-heptanone. nih.govfrontiersin.orgresearchgate.net Heterologous expression of this gene in E. coli confirmed its function as a methylketone synthase that can produce a variety of medium-chain methyl ketones. researchgate.net Homologs of this gene have been found in other bacteria, including Bacillus subtilis and species associated with honey bees like Acetobacteraceae, Bacillus, and Lactobacillaceae, suggesting a widespread capability for methyl ketone production. nih.govmdpi.comresearchgate.net

In metabolic engineering studies using Escherichia coli, the β-ketoacyl-CoA thioesterase FadM was a key enzyme for producing methyl ketones. osti.govnih.gov By screening fifteen different homologs of FadM, researchers found that the variant from Providencia sneebia was the most effective at producing 2-heptanone, 2-nonanone, and 2-undecanone (B123061) from their corresponding β-ketoacyl-CoA substrates. osti.govosti.govnih.gov

In plants, two methylketone synthase enzymes, MKS1 and MKS2, have been characterized in wild tomato species. mdpi.com These enzymes act on β-ketoacyl-acyl carrier protein (ACP) intermediates from the fatty acid synthesis pathway to produce methyl ketones. frontiersin.orgmdpi.com

Table 1: Examples of Investigated Methylketone Synthase Genes

| Gene/Enzyme | Source Organism | Substrate Type | Product Example | Reference |

|---|---|---|---|---|

| yneP | Bacillus nematocida | β-ketoacyl-ACP | 2-heptanone | researchgate.net, nih.gov, frontiersin.org |

| FadM | Providencia sneebia | β-ketoacyl-CoA | 2-heptanone, 2-nonanone | osti.gov, nih.gov, osti.gov |

| MKS2 | Solanum habrochaites (Wild Tomato) | β-ketoacyl-ACP | Methyl ketones | mdpi.com |

While specific metabolic data for this compound is limited, the biotransformation of structurally similar ketones in mammals provides insight into its likely metabolic fate. The metabolism of ketones often involves oxidation at the carbon atom second from the end of the longest chain (ω-1 oxidation), followed by further oxidation to form diketones.

Studies on related isomers of this compound have identified several key metabolites. The metabolism of 2-heptanone in rats leads to the formation of 2,5-heptanedione (B155839) and 2-hydroxy-5-heptanone. In another study, 3-heptanone (B90015) was shown to be metabolized in rats to 2,5-heptanedione. inchem.orgser.nl This diketone is also a known neurotoxic metabolite of n-hexane. The formation of these γ-diketones (where the ketone groups are separated by two carbon atoms) suggests an initial hydroxylation step followed by oxidation to a ketone.

Pharmacometabolomics studies the interaction between drugs and the body's metabolome. A notable example related to heptanones involves the anticonvulsant drug valproic acid (VPA). The metabolism of VPA, a branched-chain fatty acid, can proceed via a pathway similar to β-oxidation. researchgate.net This process leads to the formation of an intermediate, 3-oxo-VPA, which subsequently undergoes decarboxylation to produce 3-heptanone , a structural isomer of this compound. researchgate.netcore.ac.uk Consequently, elevated levels of 3-heptanone have been detected in the exhaled breath of patients undergoing therapy with valproic acid, making it a potential non-invasive biomarker for monitoring VPA metabolism. researchgate.netnih.gov

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 25611 |

| 2-Heptanone | 8051 |

| 3-Heptanone | 7802 |

| 2-Nonanone | 7996 |

| 2-Undecanone | 8168 |

| Octanoic acid | 379 |

| Valproic acid | 3121 |

| 2,5-Heptanedione | 62450 |

| 2-Hydroxy-5-heptanone | 535805 |

| Acetyl-CoA | 444493 |

Mammalian Metabolism and Biotransformation Pathways

Identification and Characterization of Metabolites (e.g., Hydroxy-heptanones, Heptanediones)

Metabolic Engineering for Heterologous Production of this compound

The industrial demand for methyl ketones as flavor compounds and potential biofuels has driven research into their production using engineered microorganisms. osti.govnih.gov Escherichia coli is a commonly used host for this purpose due to its well-understood genetics and metabolism. researchgate.net The strategies revolve around modifying the native fatty acid metabolism to channel precursors towards methyl ketone synthesis. researchgate.net

To produce medium-chain methyl ketones like 2-heptanone in E. coli, researchers have engineered the β-oxidation cycle. osti.govnih.gov The core strategy involves creating a pool of specific acyl-CoA thioesters and converting them into methyl ketones. nih.gov

A typical engineered pathway in E. coli begins with glycerol (B35011) or glucose as the carbon source, which is used for fatty acid biosynthesis. nih.gov Key optimizations include:

Introduction of Chain-Length Specific Thioesterases : To increase the availability of the desired fatty acid precursor (e.g., octanoate (B1194180) for C7 ketones), acyl-ACP thioesterases with specificities for medium-chain fatty acids are introduced. researchgate.net

Reactivation of Free Fatty Acids : The released free fatty acids are reactivated to their CoA-thioester form (e.g., octanoyl-CoA) by overexpressing fatty acid synthetases like FadD. researchgate.netnih.gov

Modified β-Oxidation : The octanoyl-CoA enters a modified β-oxidation pathway. Overexpression of acyl-CoA dehydrogenase (FadE) and a bi-functional enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (FadB or FadBJ) generates the crucial β-keto-octanoyl-CoA intermediate. researchgate.netnih.gov

Conversion to Methyl Ketone : The final step is catalyzed by a methyl ketone synthase, such as the native E. coli enzyme FadM, which hydrolyzes the β-ketoacyl-CoA to a β-keto acid. researchgate.net This acid then spontaneously decarboxylates to form 2-heptanone. nih.gov

An alternative strategy involves using an acyl-ACP:CoA transacylase, such as PhaG from Pseudomonas species. This enzyme can directly transfer a 3-hydroxy acyl-chain from its ACP-bound form to a CoA-thioester, creating a pool of acyl-CoAs that can be funneled into the methyl ketone synthesis pathway, saving the ATP required for fatty acid reactivation. nih.govresearchgate.net

To improve the efficiency of heterologous production and increase final product titers, extensive genetic manipulation is necessary. These modifications aim to maximize the carbon flux towards the target methyl ketone while minimizing its loss to competing metabolic pathways or volatilization. nih.gov

Key genetic manipulations include:

Blocking Competing Pathways : Genes for enzymes that divert intermediates away from the desired pathway are deleted. For instance, to prevent the degradation of fatty acid intermediates, key genes in the β-oxidation cycle such as fadR, fadA, fadB, fadI, and fadJ have been knocked out in production strains. nih.gov

Overexpression of Key Enzymes : The genes encoding the rate-limiting enzymes in the engineered pathway are overexpressed, often using high-copy plasmids. This includes the chain-length specific thioesterase, acyl-CoA synthetase (FadD), acyl-CoA oxidase/dehydrogenase (FadE), and the methyl ketone synthase (FadM). nih.govnih.gov A stepwise overexpression of these enzymes has been shown to systematically increase production titers. For example, overexpressing EcFadE in one engineered strain led to a tenfold increase in 2-heptanone concentration. nih.gov

Enzyme Bioprospecting for Enhanced Specificity : The substrate specificity and catalytic activity of the methyl ketone synthase (FadM) are critical for the final yield. Researchers have tested numerous homologs of FadM from different bacterial species. A study evaluating fifteen different FadM homologs found that the variant from Providencia sneebia exhibited the highest activity on medium-chain substrates, leading to the highest production of 2-heptanone, 2-nonanone, and 2-undecanone. osti.govnih.gov Similarly, bioprospecting for bi-functional 3-hydroxyacyl-CoA dehydratases revealed that the FadB homolog from Pseudomonas putida generated the highest methyl ketone titers. nih.gov

These combined engineering efforts have resulted in significant improvements in methyl ketone production, with one study achieving a total titer of 4.4 g/L of medium-chain methyl ketones in a fed-batch fermentation system. osti.gov

Table 1: Stepwise Improvement of 2-Heptanone Production in Engineered E. coli This table illustrates the impact of specific genetic modifications on the production of 2-heptanone from glycerol. The data is based on findings from research on metabolically engineered strains.

| Strain Modification | Key Genetic Change | 2-Heptanone Titer (mg/L) |

| Base Strain (TRS12) | ΔfadAEIR | < 1 |

| + Overexpressed EcFadM | Overexpression of native methyl ketone synthase | 2.4 |

| + Overexpressed EcFadE | Overexpression of acyl-CoA dehydrogenase | 21.9 |

| + Overexpressed PsFadM | Use of a more active FadM homolog from Providencia sneebia | ~50 |

| Data derived from research described in scientific literature. nih.gov |

Advanced Analytical Methodologies for 2 Methyl 3 Heptanone Characterization and Quantification

Chromatographic Techniques and Hyphenated Systems

Chromatography, particularly when coupled with other detection systems, stands as a cornerstone for the analysis of volatile compounds like 2-Methyl-3-heptanone.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique extensively utilized for separating and identifying volatile compounds in complex samples. In the context of this compound, it is frequently employed as an internal standard to ensure accuracy and reproducibility in quantitative analyses. sigmaaldrich.comnih.gov An internal standard is a known amount of a compound added to a sample to correct for variations during analysis. This compound is suitable for this role because it is a ketone, similar to many flavor and aroma compounds, but often not naturally present in the samples being tested. sigmaaldrich.com

The methodology has been applied in diverse and complex matrices, including:

Food Products: In the analysis of volatile compounds in Thai soy sauce, stored nonfat dry milk, and Chinese marinated pork hocks, this compound was used as an internal standard for quantification. sigmaaldrich.com It has also been used in studies of smoked duck, where it was added to minced samples before extraction and high vacuum distillation. nih.gov

Beverages and Environmental Samples: It is recognized as a trace taste- and odor-causing compound in natural water. sigmaaldrich.com In wine analysis, it has been included in studies of volatile carbonyl compounds. acs.org

Meat Volatiles: For untargeted profiling of volatiles in different types of meat, this compound served as a model compound for method validation, including the assessment of linearity, sensitivity, accuracy, and precision. mdpi.com

GC-MS analysis involves separating compounds on a capillary column, with DB-5MS and DB-WAX columns being commonly used. mdpi.com The separated compounds are then ionized and fragmented in the mass spectrometer, allowing for identification based on their unique mass spectra and retention indices. mdpi.com

Table 1: Example GC-MS Parameters for Volatile Compound Analysis Using this compound as an Internal Standard

| Parameter | Setting | Source |

| Injection Mode | Split (e.g., 10:1 ratio) | mdpi.com |

| Injector Temperature | 250 °C | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Flow Rate | 1.2 mL/min | mdpi.com |

| Column Types | DB-5MS, DB-WAX | mdpi.com |

| Oven Program (DB-5) | Initial 40°C (2 min), ramp to 250°C at 4°C/min, hold for 8 min | mdpi.com |

| MS Ionization Energy | 70 eV | mdpi.com |

| MS Scan Range | 30–350 amu | mdpi.com |

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

This compound is often used as an internal standard in GC-O studies to help quantify the concentration of identified aroma-active compounds. sigmaaldrich.comtandfonline.com Its application is crucial in creating an accurate profile of a product's aroma by correlating instrumental data with sensory perception. For instance, it has been used in the aroma analysis of:

Stored nonfat dry milk. sigmaaldrich.com

Condensed hardwood smoke. mdpi.com

The traditional Chinese snack Sachima, where it was used as an internal standard in both solid-phase microextraction (SPME) and solvent-assisted flavor evaporation (SAFE) extraction methods. tandfonline.com

Flat peach juice, to help characterize the key aroma-active components. researchgate.net

The use of GC-O allows researchers to determine the flavor dilution (FD) factor or odor activity value (OAV) of a compound, which indicates its relative importance to the aroma profile. mdpi.comresearchgate.net

Spectroscopic Investigations

Spectroscopic methods are essential for determining the molecular structure and identifying the functional groups of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. slideshare.net For this compound (C₈H₁₆O), both ¹H NMR and ¹³C NMR provide definitive structural information. pressbooks.pub

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals corresponding to the different proton environments in the molecule. The integration of these signals reveals the relative number of protons in each set. libretexts.org For example, the methyl groups would appear as a triplet and a doublet, while the methylene (B1212753) groups would show more complex splitting patterns (multiplets). libretexts.org

¹³C NMR: The ¹³C NMR spectrum indicates the number of different carbon environments. A key feature for this compound is the signal for the carbonyl carbon (C=O), which appears in a characteristic downfield region (190-215 δ), clearly identifying the molecule as a ketone. pressbooks.pub The other seven carbon atoms would also produce distinct signals in the aliphatic region of the spectrum. pressbooks.pub

Advanced 2D NMR techniques can further confirm the structure by showing correlations between connected atoms. acs.orgresearchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes. bellevuecollege.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group in a ketone. This peak typically appears in the range of 1670-1750 cm⁻¹. pressbooks.pubbrainly.com For an aliphatic ketone like this compound, this stretch is expected around 1715 cm⁻¹. Additionally, the spectrum will show C-H stretching vibrations from the methyl and methylene groups in the 2850-3000 cm⁻¹ region. brainly.com

Raman Spectroscopy: Raman spectroscopy also detects the vibrations of molecular bonds. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. The C=O stretch of a ketone is also Raman active. The technique is particularly useful for analyzing samples in aqueous solutions, as water is a weak Raman scatterer. spectroscopyonline.com The spectrum of this compound would show bands corresponding to the C=O stretch, as well as C-C and C-H vibrations. chemicalbook.com

Mass spectrometry, particularly when using electron ionization (EI), causes molecules to fragment in predictable ways. The resulting fragmentation pattern is a molecular fingerprint that aids in identification. The molecular ion (M⁺) peak for this compound appears at a mass-to-charge ratio (m/z) of 128. chegg.comnist.gov

The primary fragmentation pathways for ketones like this compound are alpha-cleavage and the McLafferty rearrangement. arizona.edulibretexts.org

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. For this compound, two primary alpha-cleavages are possible:

Cleavage between C3 and C4, leading to the loss of a butyl radical (•C₄H₉) and formation of an acylium ion at m/z 71.

Cleavage between C2 and C3, leading to the loss of an isopropyl radical (•CH(CH₃)₂) and formation of an acylium ion at m/z 85.

McLafferty Rearrangement: This rearrangement can occur in ketones with a gamma-hydrogen. It involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by cleavage of the beta-carbon bond. This results in the loss of a neutral alkene molecule. For this compound, this would involve the loss of propene (C₃H₆), resulting in a fragment ion at m/z 86. libretexts.org

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 128 | [C₈H₁₆O]⁺ | Molecular Ion |

| 85 | [CH₃(CH₂)₃CO]⁺ | Alpha-cleavage (loss of •C₃H₇) |

| 86 | [C₄H₈O(H)]⁺ | McLafferty Rearrangement (loss of C₃H₆) |

| 71 | [CH(CH₃)₂CO]⁺ | Alpha-cleavage (loss of •C₄H₉) |

| 43 | [CH(CH₃)₂]⁺ | Alpha-cleavage fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

High-Sensitivity Detection Methods (e.g., Proton Transfer Reaction-Mass Spectrometry)

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) stands out as a powerful and sensitive technique for the real-time monitoring of volatile organic compounds (VOCs), including this compound. rsc.org This soft chemical ionization method allows for the detection of compounds at very low concentrations, often in the parts per trillion by volume range. researchgate.net In PTR-MS, proton transfer reactions from H3O+ ions are used to ionize the target molecules. researchgate.net

The selectivity of PTR-MS can be enhanced by manipulating the ion-molecule chemistry within the instrument's drift tube. nih.gov For ketones like this compound, studies have been conducted to understand their reactions with H3O+ under varying electric fields. nih.gov While high-resolution PTR-MS can separate many isobaric compounds, discriminating between isomers can be challenging. researchgate.netnih.gov To overcome this, PTR-MS is sometimes coupled with a multi-capillary column (MCC), which provides an initial gas chromatographic separation. This combination of MCC and PTR-Time-of-Flight Mass Spectrometry (PTR-TOFMS) has been successfully used to distinguish between ketone isomers. researchgate.netnih.gov

Research has extensively documented the reactions of H3O+ with a variety of ketones, including this compound, to better identify and quantify these compounds in complex mixtures such as exhaled breath. nih.gov The ability to vary the collisional energies within the PTR-MS instrument helps in controlling the fragmentation of the protonated molecule, which can aid in the structural elucidation and selective detection of specific isomers. bham.ac.uk

Application of this compound as an Analytical Internal Standard

This compound is frequently employed as an internal standard in the quantitative analysis of volatile and semi-volatile compounds across a wide range of sample types. scientificlabs.co.ukchemdad.com An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.

The effectiveness of this compound as an internal standard stems from its chemical properties and its ability to be resolved chromatographically from many analytes of interest. Its use has been documented in various analytical procedures, including:

Food and Beverage Analysis : It has been used for the quantification of volatile flavor compounds in products such as Thai soy sauce, stored nonfat dry milk, black tea, cocoa liquor, and Zhenba bacon. scientificlabs.co.ukmdpi.commdpi.comtandfonline.com For instance, in the analysis of black tea, a specific amount of this compound was added to samples to enable the relative quantification of identified odor compounds using gas chromatography-mass spectrometry (GC-MS). mdpi.com Similarly, it was used in the quantitative analysis of key aroma-active components in cocoa liquors from different origins. tandfonline.com

Method Validation : In the development of new analytical methods, this compound serves as a model compound for validation studies. mdpi.com For example, it was used to determine linearity, sensitivity, accuracy, and precision for an untargeted profiling method for volatiles in different types of meat using GC Orbitrap MS. mdpi.com The limit of detection (LOD) and limit of quantification (LOQ) for this method were determined to be 0.01 and 0.03 μg/g, respectively, demonstrating high sensitivity. mdpi.com

Complex Sample Matrices : It is utilized in headspace sampling, direct solvent extraction, and vacuum simultaneous steam distillation-solvent extraction methods for sample preparation. scientificlabs.co.uk In a study on dry-cured ham, this compound was included in a mixture of multiple internal standards to improve the quantitation of various volatile organic compounds by HS-SPME/GC-MS. frontiersin.org

The choice of this compound as an internal standard is based on its similar chemical behavior to the analytes of interest, its commercial availability in high purity, and its distinct mass spectral fragmentation pattern, which allows for its accurate measurement without interference from other components in the sample. tandfonline.com

Environmental Occurrence and Biomonitoring Research of 2 Methyl 3 Heptanone

Distribution in Aquatic and Terrestrial Environments

2-Methyl-3-heptanone is a naturally occurring organic compound that has been identified in various environmental matrices. It is recognized as one of the trace taste- and odor-causing compounds that can be present in natural water sources. sigmaaldrich.comchemicalbook.com Its presence has also been documented in certain plants, such as Muscadine grapes (Vitis rotundifolia) and the orchid Peristeria elata. chemicalbook.comnih.gov In the terrestrial environment, research has shown that this compound can be found in the body scent and urine of mice, suggesting its role as a potential chemical cue in predator-prey interactions. researchgate.net

The distribution of this compound in the environment is influenced by its physical and chemical properties. It is a colorless to light yellow liquid with a relatively low water solubility, but it is soluble in fats. chemicalbook.comnih.gov Its potential for volatilization from water and soil surfaces is an important factor in its environmental fate. nih.govnih.gov The estimated Henry's Law constant suggests that it will volatilize from water surfaces. nih.gov In soil, it is expected to have very high mobility. nih.gov

Methodologies for Environmental Monitoring and Trace Analysis

The detection and quantification of this compound in environmental samples often require sensitive analytical techniques due to its presence at trace levels. sigmaaldrich.com Gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) is a common and effective method for its analysis. cdc.govmdpi.com

For sample preparation, various extraction techniques are employed to isolate and concentrate the compound from the sample matrix. These methods include:

Dynamic headspace sampling: This technique is used to extract volatile compounds from a sample by purging it with a gas and trapping the volatiles. sigmaaldrich.comchemicalbook.com

Direct solvent extraction: This involves using a solvent to dissolve and extract the compound of interest from the sample. sigmaaldrich.comchemicalbook.com

Solid-phase microextraction (SPME): A fast and solvent-free method that uses a coated fiber to extract and concentrate analytes from a sample's headspace or directly from the sample. mdpi.comnih.gov

Vacuum simultaneous steam distillation–solvent extraction: A method that combines steam distillation under vacuum with solvent extraction. sigmaaldrich.comchemicalbook.com

In many analytical procedures, this compound itself is used as an internal standard to ensure the accuracy and reproducibility of the analysis of other volatile compounds. sigmaaldrich.comchemicalbook.comcdc.govmdpi.comcdc.gov For instance, it has been used as an internal standard in the analysis of volatile compounds in soy sauce and nonfat dry milk. sigmaaldrich.comchemicalbook.com It is also used as an internal standard in the analysis of 2,5-hexanedione (B30556) in urine, a biomarker for exposure to n-hexane. cdc.govcdc.gov

Interactive Data Table: Analytical Methods for this compound

| Methodology | Instrumentation | Application | Key Features |

|---|---|---|---|

| Dynamic Headspace Sampling | GC-FID, GC-MS | Analysis of volatile compounds in food and environmental samples. | Efficient for extracting volatile and semi-volatile organic compounds. |

| Direct Solvent Extraction | GC-FID, GC-MS | Isolation of compounds from liquid or solid samples. | Simple and widely used, but can be time-consuming and use large solvent volumes. |

| Solid-Phase Microextraction (SPME) | GC-MS | Trace analysis of volatile organic compounds in various matrices. | Fast, solvent-free, and combines extraction and concentration in one step. nih.gov |

| Vacuum Simultaneous Steam Distillation–Solvent Extraction | GC-MS | Extraction of volatile and semi-volatile compounds from complex matrices. | Combines distillation and extraction for efficient recovery. |

Biomarker Potential for Environmental Exposure Assessment

The presence of volatile organic compounds (VOCs) in bodily fluids and breath can serve as indicators of exposure to environmental substances or reflect physiological changes. nih.govowlstonemedical.com While direct research on this compound as a primary biomarker for specific environmental exposures is not extensively documented, related ketones and the methodologies used for their detection highlight its potential in this area.

For example, 3-heptanone (B90015), a structurally similar ketone, has been investigated as a potential biomarker for exposure to environmental toxins like benzene. smolecule.com The analytical methods developed for detecting trace levels of ketones in biological samples are applicable to this compound. The analysis of VOCs in urine, including ketones, is a promising area for identifying biomarkers for various conditions, including cancer. researchgate.net

Furthermore, the identification of this compound in the scent of animals like mice suggests its role as a semiochemical, a chemical involved in communication between organisms. researchgate.net This opens up possibilities for its use in ecological studies and pest management, where it could act as a biomarker for the presence of certain species. researchgate.net The detection of specific VOCs is crucial for developing biosensing techniques for predator detection and management. researchgate.net

Computational Chemistry and Molecular Modeling of 2 Methyl 3 Heptanone

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies explore how a molecule's chemical structure correlates with its biological activity. For aliphatic ketones like 2-Methyl-3-heptanone, SAR is crucial for understanding their roles as semiochemicals, particularly as insect pheromones. While comprehensive SAR studies focusing specifically on this compound are not extensively documented, valuable insights can be drawn from research on its structural isomers and other closely related ketones.

Aliphatic ketones are significant components of alarm pheromones in various ant species. oup.com The position of the carbonyl group and any alkyl branching are critical determinants of biological activity. For instance, 4-methyl-3-heptanone (B36217), a structural isomer of this compound, is a well-known alarm pheromone in leaf-cutting ants of the Atta genus and other myrmicine ants. oup.comresearchgate.net Studies comparing the response of Atta species to 4-methyl-3-heptanone and other compounds show that it is a highly potent alarm signal. researchgate.net The activity of these pheromones is often stereospecific, meaning that different stereoisomers can elicit vastly different responses.

Research has demonstrated that even subtle changes to the molecular structure can significantly alter or eliminate the biological response. For example, in a study on puberty acceleration in female mice, synthetic 6-hydroxy-6-methyl-3-heptanone showed strong biological activity, whereas its close structural analogs did not. nih.gov This highlights the high specificity of the olfactory receptors involved.

The table below summarizes the biological activity of this compound's isomers and related compounds, illustrating the principles of SAR.

| Compound Name | Structure | Reported Biological Activity/Role | Source(s) |

| This compound | Isopropyl group adjacent to carbonyl | Found in mice; used in computational studies of isotopic fractionation. | |

| 4-Methyl-3-heptanone | Methyl group at C4 | Principal alarm pheromone in Atta and other ant species. researchgate.netpeerj.com | researchgate.netpeerj.com |

| 2-Heptanone (B89624) | Straight-chain methyl ketone | Alarm pheromone component in Conomyrma and Atta ants; puberty-delaying pheromone in mice. oup.comoup.com | oup.comoup.com |

| 3-Octanone (B92607) | Straight-chain ethyl ketone | Alarm pheromone in Myrmicinae ants. oup.com | oup.com |

| 6-Hydroxy-6-methyl-3-heptanone | Hydroxylated and methylated ketone | Pheromone that accelerates puberty in female mice. nih.gov | nih.gov |

| 4-Methyl-3-heptanol | Corresponding alcohol of 4-methyl-3-heptanone | Component of aggregation pheromones in bark beetles and trail pheromones in ants. peerj.comresearchgate.net | peerj.comresearchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic structure, geometry, and reactivity. researchgate.net Methods like Density Functional Theory (DFT) are commonly used to study aliphatic ketones.

A specific application of quantum chemistry to this compound involved calculating the equilibrium hydrogen isotope fractionation between the ketone and water. In this study, DFT calculations at the B3LYP/6-311G** level were used to compute the molecular vibrations of this compound. These vibrational frequencies are essential for calculating the reduced partition function ratios, which in turn determine the isotopic fractionation factor (α). The study successfully created a calibration curve by comparing the computationally derived fractionation factors with experimental results for several ketones, including this compound. This demonstrates the power of quantum chemical methods to predict subtle physicochemical properties with high accuracy.

More generally, quantum chemical calculations illuminate the reactivity of this compound. The reactivity of ketones is dominated by the electrophilic character of the carbonyl carbon atom and the nucleophilic character of the carbonyl oxygen. d-nb.info DFT studies can precisely quantify the partial charges on these and other atoms in the molecule. For this compound, calculations would show a significant positive partial charge on the C3 carbonyl carbon and a negative partial charge on the oxygen atom. This charge distribution governs its susceptibility to nucleophilic attack at the carbon and electrophilic attack at the oxygen.

Furthermore, these calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the lone pair electrons on the carbonyl oxygen, making it the site for reactions with electrophiles. The LUMO is the π* antibonding orbital of the C=O bond, which accepts electrons during a nucleophilic attack on the carbonyl carbon. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. annualreviews.org Computational studies on the reduction of aliphatic ketones have used such methods to model the transition states of reactions, providing insights into stereoselectivity. acs.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a detailed view of intermolecular interactions and dynamic processes. diva-portal.org By applying a force field, which is a set of parameters describing the potential energy of the system, MD simulations can predict macroscopic properties from the collective behavior of molecules.

While specific MD studies on this compound are not prominent in the literature, extensive research on its close structural analog, 2-heptanone, provides a clear blueprint for how such simulations would be applied and the insights they would yield. A detailed MD simulation of liquid 2-heptanone investigated its thermodynamic, dynamic, and structural properties. acs.org The simulations were used to calculate properties such as density and heat of vaporization, which were validated against experimental data. acs.org

A key output of MD simulations is the radial distribution function (RDF), g(r), which describes the probability of finding one atom at a certain distance from another. researchgate.net For pure liquid this compound, RDFs would reveal how the molecules pack together, showing distinct peaks for average distances between different parts of the molecules (e.g., carbonyl groups, alkyl chains). In a simulation of 2-heptanone in water, RDFs showed that water molecules form hydrogen bond-like interactions with the ketone's oxygen atom. acs.org The simulations also revealed that the carbonyl carbon was sterically shielded by the adjacent methyl group, preventing close interaction with water's oxygen atoms. acs.org A similar analysis for this compound would elucidate how the isopropyl group influences solvation and intermolecular hydrogen bonding.

MD simulations are also used to study molecular conformation. For 2-heptanone, it was found that the molecule is slightly more folded in the liquid phase than in the gas phase, though it largely maintains an extended structure. acs.org This type of analysis for this compound would reveal the preferred conformations of its butyl and isopropyl groups and how they are influenced by the surrounding solvent molecules. Other MD studies on ketones have successfully calculated diffusion coefficients and thermal conductivity, demonstrating the link between molecular structure, intermolecular forces, and macroscopic physical properties. researchgate.nethnust.edu.cn

常见问题

Basic Research Questions

Q. What is the role of 2-Methyl-3-heptanone as an internal standard in analytical chemistry, and how is it methodologically applied?

- This compound is widely used as an internal standard in gas chromatography (GC) and GC-mass spectrometry (GC-MS) for quantifying volatile compounds. Its stability, distinct retention time, and low interference in complex matrices make it ideal for normalizing peak areas. For example, in headspace solid-phase microextraction (HS-SPME), it is added to samples (e.g., 1 µL at 0.812 µg/µL) to correct for variability during extraction and desorption phases. Relative abundances of target analytes are calculated using its peak area with a response factor of 1 .

Q. How can researchers characterize the purity and structural identity of this compound?

- Characterization involves spectroscopic techniques:

- GC-MS : Retention index matching against n-ketone references (C4–C9) and drift time alignment using GC-IMS libraries .

- NMR/IR : Validation of molecular structure via SMILES (CCCCC(=O)C(C)C) and InChI identifiers .

- Reference Standards : Cross-referencing with certified materials (e.g., Dr. Ehrenstorfer, Product Code DRE-C15087900) ensures purity and accurate mass (128.1201 g/mol) .

Q. What databases are recommended for accessing toxicity data on this compound and its structural analogs?

- Key databases include PubMed, Toxline, HazMap, and ACGIH documentation. Surrogate compounds like 5-methyl-3-heptanone are often studied due to data scarcity, with evaluations focusing on neurotoxicity and metabolic pathways. PAC database entries provide supplementary toxicokinetic profiles .

Advanced Research Questions

Q. How can researchers optimize parameters when using this compound as an internal standard in dynamic headspace sampling?

- SPME Optimization :

- Fiber Selection : Use carboxen/polydimethylsiloxane (CAR/PDMS) fibers for enhanced volatile trapping.

- Temperature/Time : Optimal extraction occurs at 65°C for 60 min with agitation (250 rpm). Desorption time in GC injectors should exceed 5 min to prevent carryover .

- Column Conditions : MXT-5 columns (15 m × 0.53 mm, 1 µm) with nitrogen carrier gas (2–100 mL/min ramps) improve resolution .

Q. What strategies resolve contradictions in spectral data when identifying this compound in complex matrices?

- Retention Index Cross-Verification : Compare experimental retention indices with NIST reference data (CAS 13019-20-0) .

- Drift Time Alignment : Use GC-IMS libraries to align drift times and mitigate false positives from co-eluting compounds (e.g., 3-hexanone or 6-methyl-2-heptanone) .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to differentiate signal noise from true analyte peaks in metabolomic studies .

Q. How do researchers assess the contribution of this compound to flavor profiles in food matrices?

- GC-Olfactometry (GC-O) : Combine GC-MS with sensory panels to correlate odor activity values (OAVs) with detection thresholds (0.024–0.058 ppm in water) .

- Aroma Extract Dilution Analysis (AEDA) : Serial dilutions identify key odorants, with this compound linked to "fruity-green" notes in soy sauce and cooked meats .

- Dynamic Headspace Sampling : Quantify release kinetics under varying pH/temperature to model flavor stability in stored products .

Methodological Notes

- Contradiction Analysis : Iterative re-testing and surrogate compound comparisons (e.g., 5-methyl-3-heptanone) address discrepancies in toxicity or spectral data .

- Data Reproducibility : Standardize internal standard concentrations (e.g., 0.812 µg/µL) and storage conditions (+20°C) to minimize batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。